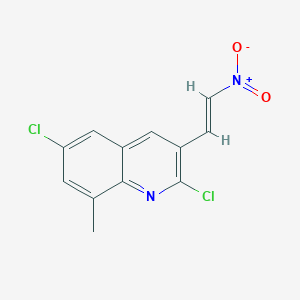

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

Description

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .

Properties

Molecular Formula |

C12H8Cl2N2O2 |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+ |

InChI Key |

YWTLJVXSFSZRLL-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .

Mechanism of Action

The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:

- 2,6-Dichloro-8-methylquinoline

- 3-(2-Nitrovinyl)quinoline

- 2,6-Dichloro-3-(2-nitrovinyl)quinoline

These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .

Biological Activity

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as dichloro and nitro groups significantly influences its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various quinoline derivatives against pathogenic bacteria. This compound was evaluated for its activity against several strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound demonstrated notable antibacterial activity, particularly against S. aureus, suggesting its potential as a therapeutic agent against resistant strains.

Cytotoxic Effects

Cytotoxicity studies have shown that this compound exhibits significant effects on cancer cell lines. In vitro assays were conducted using human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

The results indicate that the compound has a strong cytotoxic effect, with IC50 values suggesting it could be a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in DNA replication and repair mechanisms. Studies have shown that quinoline derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent investigation into the antimicrobial activities of various quinoline derivatives found that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on multiple cancer cell lines and found that this compound significantly inhibited cell proliferation, particularly in HeLa cells, suggesting its potential role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.